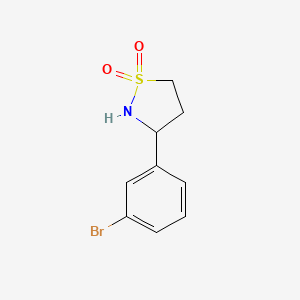

3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione

Description

Overview of Thiazolidinedione Derivatives in Medicinal Chemistry

Thiazolidinediones (TZDs) represent a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. These derivatives have garnered substantial attention in medicinal chemistry due to their diverse pharmacological profiles, particularly as peroxisome proliferator-activated receptors gamma (PPARγ) agonists for type 2 diabetes mellitus management. Beyond antidiabetic applications, recent advancements have highlighted their potential in anticancer, antimicrobial, and anti-inflammatory therapies. Structural modifications, such as the introduction of aromatic substituents (e.g., methoxy, chloro, or bromo groups), significantly influence their electronic properties, binding affinities, and pharmacokinetic behaviors. For instance, derivatives like rosiglitazone and pioglitazone demonstrate how substituent variations enhance target specificity while mitigating adverse effects.

Table 1: Biological Activities of Representative Thiazolidinedione Derivatives

| Compound | Substituent | Biological Activity (IC₅₀) | Target Pathway |

|---|---|---|---|

| 2g (Nazreen et al.) | Hybrid aryl group | PPARγ transactivation: 73.4% | Antidiabetic, anticancer |

| 23 (El-Kasef et al.) | Disubstituted aryl | MCF-7 cytotoxicity: 1.27 μM | Apoptosis induction |

| 28d (El-Adl et al.) | VEGFR-2 inhibitor | VEGFR-2 inhibition: 0.26 μM | Antiangiogenic |

Significance of 3-(3-Bromophenyl)-1λ⁶,2-thiazolidine-1,1-dione in Contemporary Research

The incorporation of a 3-bromophenyl group into the thiazolidinedione scaffold introduces unique electronic and steric properties. Bromine’s polarizability and capacity for halogen bonding enhance interactions with biological targets, such as enzymes or receptors, potentially improving binding affinity and selectivity. Computational studies on analogous compounds suggest that meta-substituted aryl groups optimize spatial orientation within active sites, as seen in derivatives targeting PPARγ or VEGFR-2. For example, El-Adl et al. demonstrated that bromine-containing analogs exhibit superior anticancer activity compared to non-halogenated derivatives, with IC₅₀ values below 2 μM in breast cancer models. Furthermore, the bromophenyl moiety may improve metabolic stability by resisting oxidative degradation, a critical factor in drug development.

Scope and Objectives of the Review

This review systematically evaluates the synthetic routes, structural characteristics, and therapeutic potential of 3-(3-bromophenyl)-1λ⁶,2-thiazolidine-1,1-dione. Emphasis is placed on:

- Synthetic Methodologies : Analysis of condensation and cyclization strategies for introducing the 3-bromophenyl group.

- Structure-Activity Relationships : Impact of bromine substitution on PPARγ agonism, kinase inhibition, and antimicrobial activity.

- Computational Insights : Molecular docking and density functional theory (DFT) studies predicting binding modes and electronic properties.

By synthesizing data from recent studies on analogous TZDs, this review aims to elucidate the untapped potential of bromine-functionalized derivatives in addressing unmet medical needs.

Table 2: Comparative Electronic Properties of Halogenated Thiazolidinediones

| Compound | Substituent | Hammett Constant (σ) | LogP | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 3-Chlorophenyl TZD | Cl | 0.47 | 2.8 | -7.1 |

| 3-Bromophenyl TZD | Br | 0.52 | 3.1 | -7.5 (predicted) |

| 3-Methoxyphenyl TZD | OCH₃ | -0.27 | 1.9 | -6.8 |

Data derived from quantum mechanical calculations and molecular docking simulations.

Properties

Molecular Formula |

C9H10BrNO2S |

|---|---|

Molecular Weight |

276.15 g/mol |

IUPAC Name |

3-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-2-7(6-8)9-4-5-14(12,13)11-9/h1-3,6,9,11H,4-5H2 |

InChI Key |

UUPMZOGYWHCLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)NC1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-bromobenzaldehyde with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the cyclization reaction. The reaction can be summarized as follows:

Starting Materials: 3-bromobenzaldehyde and thiazolidine-2,4-dione.

Reaction Conditions: Aqueous sodium hydroxide, heating.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions to extend peptide chains. Activation is achieved via carbodiimide-based reagents (e.g., HATU, DIC) in the presence of tertiary amines like DIPEA .

Mechanistic Insight :

The activated ester intermediate reacts with the N-terminal amine of the growing peptide chain, forming a covalent amide bond. Steric hindrance from the Pbf and methyl groups necessitates extended coupling times compared to standard arginine derivatives .

Fmoc Deprotection

The Fmoc group is selectively removed under mild basic conditions to expose the α-amine for subsequent couplings .

Mechanism :

Piperidine abstracts the β-hydrogen, triggering a β-elimination to release CO₂ and the dibenzofulvene byproduct . The methyl group on the homoarginine side chain does not interfere with this process .

Pbf Group Cleavage

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is removed under strong acidic conditions during final peptide cleavage .

| Parameter | Conditions | Outcome |

|---|---|---|

| Acid | 95% TFA with scavengers (e.g., H₂O, TIPS) | Quantitative removal in 1–3 hours |

| Side reactions | Sulfonic acid formation | Minimized by low-temperature cleavage |

Structural Impact :

The Pbf group’s steric bulk prevents undesired side-chain interactions during synthesis, while its electron-withdrawing sulfonyl group stabilizes the guanidine moiety .

Racemization

| Risk Factor | Mitigation Strategy |

|---|---|

| High pH (>9.5) | Use shorter deprotection times |

| Elevated temperature | Maintain reactions at 25°C |

Aggregation

The hydrophobic Fmoc and Pbf groups increase aggregation risk in hydrophobic sequences. Additives like HoBt or elevated temperatures (50°C) improve coupling efficiency .

Disulfide Cyclization

In the synthesis of α4β7 peptide antagonists, the compound is incorporated into linear sequences that undergo oxidative cyclization (e.g., using I₂ or air oxidation) to form intramolecular disulfide bonds .

| Cyclization Parameter | Conditions |

|---|---|

| Oxidizing agent | 0.1 M I₂ in DMF/MeOH |

| Reaction time | 6–12 hours |

Dimerization

Two pept

Scientific Research Applications

3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules and natural products.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione

- Molecular Formula: C₉H₁₀ClNO₂S

- Molecular Weight : 231.7 g/mol.

- Key Differences :

- Substitution at the 2-position of the thiazolidine dione core (vs. 3-position in the bromophenyl analog).

- Chlorine atom (electronegativity = 3.0) vs. bromine (electronegativity = 2.8), leading to distinct electronic and steric profiles.

- Bromine’s larger atomic radius (114 pm vs. 79 pm for Cl) may enhance lipophilicity and influence binding interactions in biological systems.

2-(5-Bromopyrazin-2-yl)-1λ⁶,2-thiazolidine-1,1-dione

2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Key Differences: Incorporation of a methylaminoethyl side chain on the phenyl ring. This structural flexibility could improve membrane permeability or target specificity in drug design.

Halogen-Substituted Chalcones

Thiazolidine Diones in Drug Discovery

- Chlorophenyl-substituted thiazolidine diones are explored as intermediates in dual-acting FFAR1/FFAR4 modulators, highlighting their role in metabolic disease therapeutics.

- Bromine’s higher lipophilicity may enhance blood-brain barrier penetration, making 3-(3-bromophenyl)-1λ⁶,2-thiazolidine-1,1-dione a candidate for central nervous system-targeted drugs.

Physicochemical and Commercial Profiles

Q & A

Q. How can SAR studies explore biological targets of this compound?

- Methodological Answer : Prioritize assays for kinase inhibition or GPCR modulation based on structural analogs. Molecular docking (AutoDock Vina) predicts binding affinities. In vitro testing against cancer cell lines (e.g., MTT assay) validates activity. Correlate substituent effects (e.g., bromine vs. chlorine) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.